Reactive Orange 4

Description

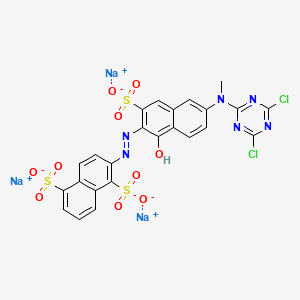

Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H13Cl2N6Na3O10S3 |

|---|---|

Molecular Weight |

781.5 g/mol |

IUPAC Name |

trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate |

InChI |

InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3 |

InChI Key |

ARXWHYHTMGGNST-UHFFFAOYSA-K |

Canonical SMILES |

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Synthesis of C.I. 18260: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the synthesis pathway and mechanism for the monoazo dye, C.I. 18260, also known as Mordant Brown 40. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive overview of the chemical processes involved in the creation of this compound.

Chemical Identity

C.I. 18260 , identified as Mordant Brown 40 , is a monoazo dye. The Colour Index (C.I.) number places it within the 11000-19999 range, which is characteristic of monoazo dyes.[1][2] While some sources may associate the name "Mordant Brown 40" with other C.I. numbers, for the purpose of this guide, we will focus on the synthesis of the structure commonly identified by this name.

Synthesis Pathway

The synthesis of C.I. Mordant Brown 40 is a classic example of azo coupling, a fundamental reaction in the synthesis of a vast array of dyes. The overall process involves two primary stages: the diazotization of an aromatic amine followed by the coupling of the resulting diazonium salt with a suitable coupling component.

The specific synthesis of Mordant Brown 40 involves the following key steps:

-

Diazotization of 4-amino-3-hydroxy-7-nitrosonaphthalene-1-sulfonic acid: The synthesis commences with the diazotization of the aromatic amine, 4-amino-3-hydroxy-7-nitrosonaphthalene-1-sulfonic acid. This reaction is typically carried out in an acidic medium, commonly using sodium nitrite and a strong acid like hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the highly reactive diazonium salt intermediate.

-

Azo Coupling with 2,4-dihydroxyquinoline: The resulting diazonium salt is then coupled with the aromatic compound 2,4-dihydroxyquinoline.[3] This electrophilic aromatic substitution reaction forms the characteristic azo bond (-N=N-), which is the chromophore responsible for the dye's color. The coupling reaction is sensitive to pH and is generally carried out under controlled conditions to achieve optimal yield and purity.

The overall synthesis can be represented by the following reaction scheme:

Reaction Mechanism

The synthesis of C.I. 18260 proceeds through a well-established electrophilic aromatic substitution mechanism.

3.1. Diazotization Mechanism:

The diazotization reaction begins with the formation of nitrous acid (HNO₂) from sodium nitrite and a strong acid. The nitrous acid is then protonated, and subsequent loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺). The amino group of 4-amino-3-hydroxy-7-nitrosonaphthalene-1-sulfonic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium salt.

References

Technical Guide: Spectral and Methodological Profile of Reactive Orange 4 (CAS 12225-82-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics and analytical methodologies associated with the dichlorotriazinyl azo dye, Reactive Orange 4 (CAS 12225-82-0). While specific, publicly available spectral data for this exact compound is limited, this document compiles representative data from closely related reactive dyes and outlines the standard experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers in analytical chemistry, environmental science, and textile technology.

Chemical Identity and Structure

This compound is a synthetic dye belonging to the single azo class of compounds.[1][2] Its chemical structure features a dichlorotriazinyl reactive group, which allows it to form covalent bonds with hydroxyl groups on cellulosic fibers like cotton.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 12225-82-0 | [1][3][4][5][6][7] |

| C.I. Name | C.I. This compound, C.I. 18260 | [1][2][5] |

| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ | [1][8] |

| Molecular Weight | 781.47 g/mol | [1] |

| Appearance | Orange powder | [1] |

| Solubility | Good in water | [1] |

| Synonyms | Reactive Orange M-2R, Reactive Brilliant Orange X-GN | [1][2][5] |

Spectral Data

Detailed and verified spectral data for the pure, isolated form of this compound is not extensively available in the public domain. However, based on the analysis of similar reactive orange azo dyes, the following represents the expected spectral characteristics.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary technique for determining the concentration of dyes in solution and for monitoring decolorization processes.[9] The maximum absorbance wavelength (λmax) for reactive orange dyes typically falls within the 400-500 nm range. For instance, a similar dye, Reactive Orange 16, exhibits a λmax at 468 nm.[4][10]

Table 2: Representative UV-Vis Spectral Data for Reactive Orange Dyes

| Parameter | Representative Value Range | Notes |

| λmax | 400 - 500 nm | The exact λmax can be influenced by solvent polarity and pH. |

| Molar Absorptivity (ε) | Not available | This value would need to be determined experimentally. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the spectrum would be expected to show characteristic peaks for its various structural components.

Table 3: Expected FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3200 - 3550 | O-H, N-H | Stretching |

| 2850 - 2950 | C-H (alkane) | Stretching |

| 1630 - 1690 | N=N (azo) | Stretching |

| 1550 - 1700 | C=C (aromatic) | Stretching |

| 1141 - 1010 | S=O (sulfonate) | Stretching |

| 925 - 56 | C-Cl (chlorotriazine) | Stretching |

Note: These are expected ranges and the exact peak positions can vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available ¹H or ¹³C NMR spectral data for this compound could be located. For structural elucidation and purity assessment, acquiring NMR data would be a critical experimental step.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques discussed.

UV-Visible Spectroscopy Protocol

This protocol is designed for determining the λmax and concentration of a reactive dye in an aqueous solution.

-

Preparation of Standard Solutions:

-

Accurately weigh a known mass of the dye powder.

-

Dissolve the dye in a specific volume of deionized water in a volumetric flask to prepare a stock solution of known concentration.

-

Perform a series of dilutions from the stock solution to create a set of standard solutions with decreasing concentrations.

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with deionized water to be used as a blank for baseline correction.

-

Measure the absorbance of each standard solution across a wavelength range (e.g., 300-700 nm) to determine the λmax.

-

Measure the absorbance of the unknown sample at the determined λmax.

-

-

Data Analysis:

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Use the absorbance of the unknown sample and the calibration curve to determine its concentration.

-

FT-IR Spectroscopy Protocol (KBr Pellet Method)

This is a common method for analyzing solid samples.

-

Sample Preparation:

-

Thoroughly dry both the dye sample and potassium bromide (KBr) powder to remove any moisture.

-

In an agate mortar, grind 1-2 mg of the dye sample into a very fine powder.

-

Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the ground sample.

-

-

Pellet Formation:

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

-

Synthesis Workflow

The industrial synthesis of this compound is a multi-step process.[9] It involves the diazotization of an aromatic amine, followed by a coupling reaction and a final condensation step.[1][2][3][4][7]

Caption: Synthesis pathway of this compound.

Conclusion

This technical guide has summarized the available spectral information and standard analytical protocols for this compound. While specific spectral data for this dye remains elusive in public databases, the provided representative data and detailed methodologies offer a solid foundation for researchers. Further experimental work is necessary to establish a definitive spectral library for this compound.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. khushidyechem.com [khushidyechem.com]

- 6. C.I. This compound | 12225-82-0 | Benchchem [benchchem.com]

- 7. This compound | 12225-82-0 [chemicalbook.com]

- 8. science.valenciacollege.edu [science.valenciacollege.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

Procion Orange MX-2R: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Procion Orange MX-2R, a reactive dye with significant applications in biomedical research, particularly in the assessment of cell membrane integrity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on the molecule's properties, experimental protocols, and data presentation.

Core Molecular Data

Procion Orange MX-2R, also known as Reactive Orange 4, is a dichlorotriazine reactive dye. Its chemical properties make it a valuable tool for specific research applications.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₁₆Cl₂N₆O₁₀S₃ | [1][2][3] |

| Molecular Weight | 715.527 g/mol | [1] |

| CAS Number | 70616-90-9 | [1] |

| Synonyms | This compound, C.I. 18260 | [4] |

| Appearance | Orange Powder | [4] |

| Solubility | Water Soluble | [4] |

Research Applications: Assessment of Sarcolemmal Damage

A primary application of Procion Orange MX-2R in research is as a fluorescent tracer to identify cells with compromised plasma membranes.[1] Due to its molecular size, it is normally excluded from healthy cells. However, upon membrane damage, such as in muscle fibers (sarcolemma), the dye can penetrate the cell, and its fluorescence allows for the identification of injured cells.[1][5]

Experimental Protocols

Two primary methodologies are employed for assessing sarcolemmal damage using Procion Orange MX-2R: an in vitro tissue immersion protocol and an in vivo systemic injection protocol.

In Vitro Protocol: Muscle Tissue Immersion

This method is suitable for assessing membrane integrity in freshly excised tissue.

Materials:

-

Procion Orange MX-2R dye

-

Krebs-Ringer solution

-

Isopentane, pre-cooled in liquid nitrogen

-

Cryostat

-

Fluorescence microscope

Procedure:

-

Immediately following excision, incubate the fresh muscle tissue (e.g., soleus muscle) in a 0.5% (w/v) solution of Procion Orange MX-2R dissolved in Krebs-Ringer solution for 1 hour.[4]

-

After incubation, wash the muscle tissue thoroughly with fresh Krebs-Ringer solution to remove excess, unbound dye.[4]

-

Freeze the washed muscle tissue in isopentane pre-cooled in liquid nitrogen.[4][6]

-

Cut 10 µm thick serial cross-sections of the frozen muscle using a cryostat.[4]

-

Mount the sections on glass slides and visualize using epifluorescence microscopy.

-

Fibers exhibiting bright intracellular fluorescence are identified as having compromised sarcolemmal integrity.

In Vivo Protocol: Systemic Injection in a Mouse Model

This method allows for the assessment of muscle damage in a living organism.

Materials:

-

Procion Orange MX-2R dye

-

Sterile saline or phosphate-buffered saline (PBS)

-

Anesthetic agent

-

Surgical and dissection tools

-

Isopentane, pre-cooled in liquid nitrogen

-

Cryostat

-

Fluorescence microscope

Procedure:

-

Prepare a sterile solution of Procion Orange MX-2R in saline or PBS. The exact concentration may require optimization, but intraperitoneal injections of solutions like Evans blue dye (another membrane-impermeable dye) are often administered at 10 mg/ml.[5]

-

Administer the dye solution to the mouse via intravenous or intraperitoneal injection.

-

Allow the dye to circulate for a predetermined period, for example, 24 hours, to enable its uptake by damaged cells.[1]

-

After the circulation period, humanely euthanize the animal and carefully dissect the muscle of interest.

-

Freeze the muscle tissue in isopentane pre-cooled in liquid nitrogen.

-

Proceed with cryosectioning and fluorescence microscopy as described in the in vitro protocol.

Mandatory Visualizations

Experimental Workflow for In Vitro Sarcolemmal Damage Assessment

Caption: Workflow for assessing sarcolemmal damage in vitro.

Logical Relationship of Procion Orange MX-2R as a Marker for Membrane Permeability

Caption: Procion Orange MX-2R as a viability marker.

References

- 1. Procion orange tracer dye technique vs. identification of intrafibrillar fibronectin in the assessment of sarcolemmal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Beth's Blog: Common Problems with Procion MX Fiber Reactive Dyes [quilterb-bethsblog.blogspot.com]

- 4. paulogentil.com [paulogentil.com]

- 5. journals.asm.org [journals.asm.org]

- 6. Protocol for muscle fiber type and cross-sectional area analysis in cryosections of whole lower mouse hindlimbs - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Dichlorotriazine Reactive Dyes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of dichlorotriazine (DCT) reactive dyes, primarily focusing on their application to cellulosic fibers such as cotton. It delves into the fundamental chemistry of the dye-fiber reaction, the critical competing reaction of hydrolysis, and the key parameters influencing the efficiency of the dyeing process. Detailed experimental protocols for analyzing these mechanisms are provided, along with quantitative data and visual representations of the core concepts.

Introduction to Dichlorotriazine Reactive Dyes

Dichlorotriazine reactive dyes are a class of synthetic colorants that form a covalent bond with the substrate, resulting in excellent wash fastness and vibrant colors.[1] The reactive group, a triazine ring with two chlorine atoms, is the key to their functionality. These dyes are widely used for dyeing cellulosic fibers like cotton, linen, and rayon.[1] The general structure of a dichlorotriazine reactive dye consists of a chromophore (the color-imparting part of the molecule), a bridging group, and the dichlorotriazine reactive group.

The Covalent Bonding Mechanism

The fundamental mechanism of action of dichlorotriazine reactive dyes involves a nucleophilic substitution reaction between the dye and the hydroxyl groups of cellulose.[2][3] This reaction is facilitated under alkaline conditions, which activate the hydroxyl groups of the cellulose to form cellulosate anions (Cell-O⁻).[3][4] These highly nucleophilic anions then attack the electron-deficient carbon atoms of the dichlorotriazine ring, displacing a chloride ion and forming a stable covalent ether bond.[3]

The reaction can be summarized as follows:

-

Activation of Cellulose: Cell-OH + OH⁻ ⇌ Cell-O⁻ + H₂O

-

Nucleophilic Substitution: Dye-DCT-Cl + Cell-O⁻ → Dye-DCT-O-Cell + Cl⁻

The presence of two chlorine atoms on the triazine ring makes these dyes highly reactive.[5] This bifunctionality allows for the possibility of crosslinking with the cellulose fibers, which can further enhance the fixation and fastness properties of the dyeing.[6][7]

The Competing Reaction: Hydrolysis

A significant challenge in the application of dichlorotriazine reactive dyes is the competing hydrolysis reaction, where the dye reacts with hydroxide ions (OH⁻) in the alkaline dyebath instead of the cellulose.[5][8] This reaction results in the formation of an inactive, hydrolyzed dye molecule that can no longer form a covalent bond with the fiber.[4][5] The hydrolyzed dye is only physically adsorbed onto the fiber surface and is easily removed during washing, leading to a reduction in fixation efficiency and color yield.[5]

The hydrolysis reaction is as follows:

Dye-DCT-Cl + OH⁻ → Dye-DCT-OH + Cl⁻

Controlling the dyeing conditions to favor the fixation reaction over hydrolysis is crucial for achieving efficient and high-quality dyeing.

Factors Influencing the Mechanism of Action

Several key parameters influence the kinetics and efficiency of the dyeing process with dichlorotriazine reactive dyes.

-

pH: An alkaline pH is essential to activate the cellulose fibers.[8][9] However, a very high pH can accelerate the rate of dye hydrolysis, leading to lower fixation rates.[8] The optimal pH is typically in the range of 10-11.[8][9]

-

Temperature: The rate of both the fixation and hydrolysis reactions increases with temperature.[8][9] The optimal temperature is a balance between achieving a high rate of fixation and minimizing hydrolysis. For many dichlorotriazine dyes, this is in the range of 30-40°C.[5]

-

Electrolyte (Salt) Concentration: Cellulosic fibers develop a negative surface charge in water, which repels the anionic dye molecules. Electrolytes, such as sodium chloride or sodium sulfate, are added to the dyebath to neutralize this negative charge, thereby increasing the dye's affinity for the fiber and promoting exhaustion.[1]

-

Dyeing Time: Sufficient time is required for the dye to diffuse into the fiber and for the fixation reaction to occur.[8]

-

Liquor Ratio: The liquor ratio (the ratio of the volume of dye solution to the weight of the fabric) can affect dye exhaustion. A lower liquor ratio generally leads to higher dye exhaustion.

Quantitative Data on Dyeing Performance

The efficiency of the dyeing process is typically evaluated by measuring the percentage of dye exhaustion (%E) and the percentage of dye fixation (%F).

Table 1: Effect of Temperature on the Exhaustion and Fixation of Reactive Red 195 on Cotton

| Temperature (°C) | Exhaustion (%) | Fixation (%) |

| 30 | 52 | 18 |

| 40 | 58 | 25 |

| 50 | 65 | 38 |

| 60 | 72 | 55 |

| 70 | 68 | 52 |

| 80 | 64 | 48 |

| 90 | 60 | 43 |

(Data sourced from a study on the influence of process parameters on the dyeing of cellulose fiber with Reactive Red 195)[1]

Table 2: Effect of Alkali Concentration on the Exhaustion and Fixation of Reactive Red 195 on Cotton

| Alkali (Soda Ash) (g/L) | Exhaustion (%) | Fixation (%) |

| 2 | 60 | 20 |

| 5 | 65 | 35 |

| 10 | 72 | 55 |

| 15 | 70 | 53 |

| 20 | 68 | 50 |

(Data sourced from a study on the influence of process parameters on the dyeing of cellulose fiber with Reactive Red 195)[1]

Experimental Protocols

Spectrophotometric Determination of Dye Fixation

This method determines the amount of dye covalently fixed to the fiber.

Protocol:

-

Accurately weigh a sample of the dyed fabric (approximately 0.03 g).[10]

-

Dissolve the fabric sample in 50 mL of 70% sulfuric acid.[10]

-

Measure the optical density (absorbance) of the resulting solution at the maximum absorption wavelength (λmax) of the dye using a UV-visible spectrophotometer.[10]

-

Prepare a standard calibration curve by dissolving known concentrations of the pure dye in 70% sulfuric acid and measuring their absorbance.

-

Calculate the concentration of the dye in the fabric sample solution using the calibration curve.

-

The percentage of fixation (%F) can be calculated using the following formula:

%F = (Amount of dye on fiber / Initial amount of dye applied) x 100

HPLC Analysis of Reactive Dye Hydrolysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the unhydrolyzed (reactive) and hydrolyzed forms of the dye in a dyebath.[5]

Protocol:

-

Sample Preparation:

-

Prepare a dyebath solution containing the dichlorotriazine reactive dye, electrolyte, and alkali according to the desired recipe.[5]

-

At specific time intervals during the dyeing process, withdraw a 10 mL aliquot of the dyebath solution.[5]

-

Immediately neutralize the aliquot to pH 7 with 0.1N HCl to stop the hydrolysis reaction.[5]

-

Dilute the neutralized sample to a known volume (e.g., 25 mL) with deionized water.[5]

-

Filter the solution through a 0.45 μm syringe filter before injection into the HPLC system.[5]

-

-

HPLC Analysis:

-

Column: A suitable C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Flow Rate: A typical flow rate is 1 mL/min.[5]

-

Injection Volume: Inject 20 μL of the prepared sample.[5]

-

Detection: Monitor the elution of the dye species using a UV-Vis detector set at the λmax of the dye.[5]

-

-

Data Analysis:

-

The chromatogram will show separate peaks for the unhydrolyzed and hydrolyzed forms of the dye.

-

The percentage of hydrolysis can be calculated based on the relative peak areas of the hydrolyzed and unhydrolyzed dye.

-

Visualizing the Mechanisms and Workflows

Signaling Pathway of Dichlorotriazine Dye Reaction with Cellulose

Caption: Reaction pathway of dichlorotriazine dye with cellulose.

Experimental Workflow for Dyeing and Analysis

Caption: Experimental workflow for cotton dyeing and analysis.

Logical Relationship of Factors Affecting Dyeing Efficiency

References

- 1. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 2. Effect of Low Temperature Reactive Dye Reactive Red 2 on Dyeing and Tensile Properties of Twisted Bamboo Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemical reaction for a dichlorotriazine dye with cellulose [pburch.net]

- 4. thaiscience.info [thaiscience.info]

- 5. irjet.net [irjet.net]

- 6. ijmcr.com [ijmcr.com]

- 7. researchgate.net [researchgate.net]

- 8. What factors affect the fixation rate of reactive dyes? - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]

- 9. jnasp.kinnaird.edu.pk [jnasp.kinnaird.edu.pk]

- 10. research.manchester.ac.uk [research.manchester.ac.uk]

A Technical Guide to the Photophysical and Photochemical Properties of Reactive Orange 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 4 (RO4) is a monoazo dye characterized by a dichlorotriazinyl reactive group.[1] This class of dyes is of significant interest due to its wide application in the textile industry and its persistence in the environment, which necessitates a thorough understanding of its interaction with light.[1] This technical guide provides an in-depth overview of the photophysical and photochemical properties of this compound, detailing its spectral characteristics, excited-state dynamics, and degradation pathways. The information presented herein is crucial for researchers in fields ranging from environmental science to materials science and drug development, where photosensitive compounds are often utilized.

Photophysical Properties

The photophysical properties of a dye govern its interaction with light, including absorption and emission characteristics. While specific quantitative data for this compound is not extensively available in public literature, the following sections describe its general properties, supplemented with data from structurally similar reactive azo dyes.

Absorption Spectroscopy

This compound, like other azo dyes, exhibits characteristic absorption bands in the ultraviolet (UV) and visible (Vis) regions of the electromagnetic spectrum. The absorption in the visible region is responsible for its orange color. The major absorption peak for similar reactive orange dyes is typically found around 494 nm, which is attributed to the n→π* electronic transition of the azo group (-N=N-).[2]

Table 1: UV-Visible Absorption Data for Reactive Orange Dyes

| Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~494 nm | [2] |

| Molar Absorption Coefficient (ε) | Data not available for RO4. For similar azo dyes, ε is typically in the range of 10,000 - 50,000 M⁻¹cm⁻¹. | General knowledge |

Fluorescence Properties

Many azo dyes are weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways from the excited state. The fluorescence properties of this compound are not well-documented. For structurally related fluorescent dyes, the emission maximum, quantum yield, and excited-state lifetime are key parameters that characterize their emissive properties.

Table 2: General Fluorescence Parameters for Fluorescent Dyes

| Parameter | Description | Typical Values for Fluorescent Dyes |

| Fluorescence Emission Maximum (λem) | The wavelength at which the highest fluorescence intensity is observed. | Varies widely depending on the dye structure and solvent. |

| Fluorescence Quantum Yield (Φf) | The ratio of photons emitted to photons absorbed. | 0.01 - 1.0 |

| Excited State Lifetime (τf) | The average time a molecule spends in the excited state before returning to the ground state. | Nanoseconds (ns) range. |

Photochemical Properties

The photochemical properties of this compound are of significant interest, particularly concerning its degradation in the environment. Research has primarily focused on photocatalytic degradation, as direct photolysis is often slow.[3]

Photodegradation

This compound can be degraded upon exposure to UV light, especially in the presence of a photocatalyst like titanium dioxide (TiO₂).[1] The degradation process typically involves the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which attack the dye molecule, leading to the cleavage of the azo bond and subsequent mineralization into smaller, colorless compounds.[1] The rate of decolorization is significantly influenced by factors such as pH, with increased rates observed at higher pH values.[1]

The direct photolysis of this compound (degradation by light without a catalyst) is generally considered to be a slow process.[3] The mechanism likely involves the initial excitation of the dye molecule to its singlet and then triplet excited states, followed by reactions such as photo-reduction or photo-oxidation that lead to the breakdown of the chromophore.

Table 3: Photochemical Parameters

| Parameter | Description | Value for RO4 (where available) |

| Photodegradation Pathway | The mechanism through which the dye is broken down by light. | Primarily through photocatalysis involving reactive oxygen species.[1] |

| Photobleaching Quantum Yield (Φb) | The efficiency of irreversible photodegradation upon light absorption. | Data not available for RO4. |

Experimental Protocols

This section provides detailed methodologies for the characterization of the photophysical and photochemical properties of reactive dyes like this compound.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption spectrum and molar absorption coefficient of this compound.

Materials:

-

This compound

-

Spectrophotometer-grade solvent (e.g., water, methanol)

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in the chosen solvent.

-

From the stock solution, prepare a series of dilutions with concentrations ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁴ M.

-

Record the UV-Vis absorption spectrum for each solution from 200 to 800 nm using a spectrophotometer, with the pure solvent as a reference.

-

Identify the wavelength of maximum absorbance (λmax).

-

According to the Beer-Lambert law (A = εcl), plot the absorbance at λmax against the concentration.

-

The molar absorption coefficient (ε) is determined from the slope of the resulting linear plot.

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum and relative fluorescence quantum yield of a fluorescent analog of this compound.

Materials:

-

Fluorescent dye sample

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄ or Rhodamine 6G in ethanol)

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare dilute solutions of the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the UV-Vis absorption spectra of both the sample and standard solutions.

-

Record the fluorescence emission spectrum of the standard solution, exciting at a wavelength where it absorbs.

-

Record the fluorescence emission spectrum of the sample solution under the identical experimental conditions (excitation wavelength, slit widths) as the standard.

-

The fluorescence quantum yield (Φf) is calculated using the following equation: Φf_sample = Φf_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Laser Flash Photolysis

Objective: To study the transient species and reaction kinetics involved in the photodegradation of this compound.

Materials:

-

This compound solution

-

Pulsed laser system (e.g., Nd:YAG laser)

-

Probe lamp (e.g., Xenon arc lamp)

-

Monochromator

-

Detector (e.g., photomultiplier tube)

-

Oscilloscope

Procedure:

-

A solution of this compound is placed in a cuvette within the laser flash photolysis setup.

-

The solution is irradiated with a short, high-energy laser pulse to generate excited states and transient intermediates.

-

A continuous probe light beam is passed through the sample at a right angle to the laser beam.

-

Changes in the absorbance of the probe light, caused by the transient species, are monitored over time (from nanoseconds to seconds).

-

The signal from the detector is recorded by an oscilloscope, providing a transient absorption spectrum and kinetic decay traces.

-

Analysis of this data provides information on the lifetimes and reaction rate constants of the transient species.

Visualizations

Experimental Workflow for Photophysical Characterization

Caption: Workflow for determining the photophysical properties of this compound.

Photocatalytic Degradation Pathway of this compound

Caption: Simplified pathway for the TiO₂-photocatalyzed degradation of this compound.

References

An In-depth Technical Guide on the Environmental Fate and Biodegradability of C.I. 18260 (Acid Red 114)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C.I. 18260, also known as Acid Red 114, is a disazo dye that finds application in various industries, including textiles and leather. Its complex aromatic structure raises concerns about its environmental persistence and potential toxicity. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of C.I. 18260. It includes a summary of its physicochemical properties, quantitative data on its degradation under different conditions, ecotoxicological information, and bioaccumulation potential. Detailed experimental protocols for key analytical and biodegradation studies are also provided, along with visualizations of relevant pathways and workflows to aid in research and risk assessment.

Physicochemical Properties of C.I. 18260

A solid understanding of the physicochemical properties of C.I. 18260 is fundamental to predicting its environmental behavior.

| Property | Value | Reference |

| Molecular Formula | C₃₇H₂₈N₄Na₂O₁₀S₃ | --INVALID-LINK-- |

| Molecular Weight | 830.81 g/mol | --INVALID-LINK-- |

| Appearance | Dark red to maroon powder | --INVALID-LINK-- |

| Water Solubility | Soluble | --INVALID-LINK-- |

| Synonyms | Acid Red 114, C.I. 23635 | --INVALID-LINK-- |

Environmental Fate and Biodegradability

The environmental persistence of C.I. 18260 is a key concern. Its degradation can occur through both abiotic and biotic pathways.

Abiotic Degradation

Abiotic degradation of C.I. 18260 can be influenced by factors such as pH, temperature, and light.

Biotic Degradation

Microbial activity plays a crucial role in the breakdown of C.I. 18260, particularly under anaerobic conditions.

Under anaerobic conditions, the primary mechanism of C.I. 18260 degradation is the reductive cleavage of the azo bonds (-N=N-). This process is often mediated by azoreductase enzymes produced by a variety of microorganisms. This initial breakdown results in the formation of aromatic amines, which may be further degraded under aerobic conditions.

A key and concerning metabolite of C.I. 18260 anaerobic degradation is 3,3'-dimethylbenzidine , a known carcinogen. The other identified metabolite is 4-methylbenzenesulfonic acid (4'-aminophenyl) ester.

Diagram: Anaerobic Degradation Pathway of C.I. 18260

Caption: Anaerobic breakdown of C.I. 18260.

Aerobic degradation of the parent C.I. 18260 molecule is generally considered to be slow. However, the aromatic amines produced during anaerobic degradation can be further mineralized by aerobic microorganisms.

Quantitative Biodegradation Data

The following table summarizes available quantitative data on the biodegradation of C.I. 18260 under various conditions.

| Microorganism/System | Condition | Concentration | Duration | Degradation (%) | Reference |

| Pseudomonas aeruginosa | Aerobic | 20 ppm (Methyl Red) | 3 days | 81.49% | --INVALID-LINK-- |

| Bacillus sp. | Shaking | 100 mg/L (Malachite Green) | 96 hours | 95.12% | --INVALID-LINK-- |

| Bacillus sp. | Static | 0.002 g/L (Brilliant Blue) | 8 days | ~80% | --INVALID-LINK-- |

| Anaerobic Sludge | Anaerobic | 100 mg/L | 12 hours | 98% (color), 95% (COD) | --INVALID-LINK-- |

| Ozonation + Anaerobic Biodegradation | Sequential | 1500 mg/L | 20 min ozonation + UASB | 85% (COD) | --INVALID-LINK-- |

Note: Data for other azo dyes are included to provide a comparative context for the degradation potential of different microbial systems.

Ecotoxicity and Bioaccumulation

Ecotoxicity

Bioaccumulation

Bioaccumulation is the accumulation of substances in an organism. The bioconcentration factor (BCF) is a key indicator of a substance's potential to bioaccumulate.

| Species | Exposure Concentration | BCF Value | Reference |

| Fish | - | - | --INVALID-LINK-- |

Note: While a specific BCF study for C.I. 18260 was not found, the OECD guideline 305 provides a standardized method for its determination. The lipophilic nature of the degradation product 3,3'-dimethylbenzidine suggests a potential for bioaccumulation.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of C.I. 18260.

OECD 301F: Manometric Respirometry Test for Ready Biodegradability

This aerobic biodegradation test is widely used to assess the potential for a chemical to be readily biodegradable.

-

Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask. The consumption of oxygen is measured over 28 days.[1][2][3]

-

Apparatus: Manometric respirometer (e.g., OxiTop® Control system).[4]

-

Inoculum: Activated sludge from a domestic wastewater treatment plant, typically at a concentration of 30 mg/L of total suspended solids.[4]

-

Test Substance Concentration: Typically 100 mg/L, providing a theoretical oxygen demand (ThOD) of at least 50-100 mg/L.[2]

-

Procedure:

-

Prepare a mineral medium.

-

Add the test substance and inoculum to the test flasks.

-

Include control flasks (inoculum only), a reference substance (e.g., sodium benzoate), and a toxicity control (test substance + reference substance).[5]

-

Seal the flasks and incubate at a constant temperature (e.g., 22 ± 2°C) in the dark with continuous stirring for 28 days.[4]

-

Measure the oxygen consumption manometrically.

-

-

Data Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the ThOD. A substance is considered readily biodegradable if it reaches 60% biodegradation within a 10-day window.[5]

Diagram: OECD 301F Experimental Workflow

References

Toxicological Profile of Reactive Orange 4 and its Byproducts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Reactive Orange 4 (RO4), a dichlorotriazinyl azo dye, is utilized in the textile industry for its vibrant color and covalent bonding to cellulosic fibers. This guide provides a comprehensive toxicological profile of RO4 and its principal byproducts, intended for a scientific audience. The toxicological assessment reveals that while RO4 exhibits low acute oral and aquatic toxicity, concerns exist regarding its potential for skin and respiratory sensitization. The primary degradation of RO4 involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines, and the hydrolysis of its reactive dichlorotriazinyl group. While data on the parent compound is limited, the toxicological properties of its precursors and potential degradation products, such as 2-Aminonaphthalene-1,5-disulfonic acid, indicate a need for thorough risk assessment. This document summarizes available quantitative toxicity data, details relevant experimental methodologies, and explores potential mechanisms of toxicity, including impacts on cellular signaling pathways.

Chemical Identity and Properties of this compound

-

Chemical Name: 2-[[6-[[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]azo]naphthalene-1,5-disulfonic acid, trisodium salt

-

C.I. Name: this compound

-

CAS Number: 12225-82-0

-

Molecular Formula: C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃

-

Molecular Weight: 781.47 g/mol

-

Chemical Structure: A monoazo dye containing a dichlorotriazinyl reactive group.

Toxicological Data

The toxicological data for this compound and its precursors are summarized below. Data for some specific degradation products are limited.

Table 1: Acute Toxicity of this compound and its Precursors

| Chemical | Test Organism | Route of Administration | Toxicity Endpoint | Value | Reference |

| This compound | Rat | Oral | LD50 | >2000 mg/kg | [1] |

| Rainbow Trout | Aquatic | LC50 (49h) | >500 mg/L | [1] | |

| 2-Aminonaphthalene-1,5-disulfonic acid | Rat | Oral | LD50 | 5430 mg/kg | |

| 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) | Rat | Oral | LD50 | 1300 mg/kg | |

| Rabbit | Dermal | LD50 | >2000 mg/kg |

Table 2: Genotoxicity and Cytotoxicity

| Chemical/Dye Class | Assay | Cell Line/Organism | Metabolic Activation | Result | Reference |

| Dichlorotriazinyl Azo Dyes (General) | Ames Test | Salmonella typhimurium | With/Without S9 mix | Often require modified protocols for detection | |

| In Vitro Micronucleus Assay | Human Keratinocytes (HaCaT) | - | Can induce clastogenic effects | ||

| Reactive Orange 16 (structurally similar) | In Vitro Micronucleus Assay | HaCaT, HepaRG | - | Cytotoxic at high concentrations, not genotoxic |

Table 3: Sensitization and Irritation

| Chemical | Endpoint | Species | Result | Reference |

| This compound | Eye Irritation | Not specified | Irritant | [1] |

| Skin Sensitization | Human | Potential sensitizer | ||

| Respiratory Sensitization | Human | Potential sensitizer |

Byproducts and Degradation Pathways

The primary routes of RO4 degradation are the reductive cleavage of the azo bond and the hydrolysis of the dichlorotriazinyl group.

-

Reductive Cleavage of Azo Bond: This is a common metabolic pathway for azo dyes, often mediated by microbial azoreductases in anaerobic environments or by liver enzymes. This process breaks the molecule into two aromatic amines:

-

2-Amino-1,5-naphthalenedisulfonic acid

-

2-amino-4-hydroxy-7-(methylamino)naphthalene-2-sulfonic acid

-

-

Hydrolysis of Dichlorotriazinyl Group: The chlorine atoms on the triazine ring are reactive and can be substituted by hydroxyl groups in aqueous environments, particularly under alkaline conditions. This leads to the formation of mono- and di-hydrolyzed, less reactive forms of the dye.

Degradation pathways of this compound.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay) for Azo Dyes

The Ames test is a widely used method to assess the mutagenic potential of chemicals. For azo dyes, a modified protocol is often necessary to facilitate the reductive cleavage of the azo bond, which can release potentially mutagenic aromatic amines.

Workflow for the modified Ames test for azo dyes.

In Vitro Micronucleus Assay

This assay is used to detect genotoxic damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.

Workflow for the in vitro micronucleus assay.

Potential Mechanisms of Toxicity and Signaling Pathways

Oxidative Stress

The metabolism of azo dyes can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress. This can damage cellular components such as DNA, lipids, and proteins. The Nrf2-Keap1 pathway is a key regulator of the cellular antioxidant response. Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant genes.

Potential involvement of the Nrf2-mediated oxidative stress response.

Inflammatory Response

Oxidative stress and cellular damage can trigger inflammatory signaling pathways such as the NF-κB and MAPK pathways. Activation of these pathways can lead to the production of pro-inflammatory cytokines and chemokines, contributing to cellular and tissue damage.

Potential activation of NF-κB and MAPK inflammatory pathways.

Conclusion

This compound demonstrates a toxicological profile characterized by low acute systemic toxicity but notable potential for sensitization. The primary toxicological concern stems from the potential for metabolic activation through azo bond reduction to form aromatic amines, and the inherent reactivity of the dichlorotriazinyl group. While specific data on the toxicity of all its degradation byproducts and its direct impact on cellular signaling pathways are limited, the available information on structurally related compounds and the general mechanisms of azo dye toxicity suggest that RO4 and its byproducts may induce oxidative stress and inflammatory responses. Further research is warranted to fully elucidate the toxicological profile of its specific degradation products and to investigate its detailed mechanisms of action at the molecular level. This will enable a more complete risk assessment for human health and the environment. risk assessment for human health and the environment.

References

Methodological & Application

Standard protocol for dyeing cellulosic fibers with Reactive Orange 4

Application Notes: Dyeing Cellulosic Fibers with Reactive Dyes

Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are coloring.[1] For cellulosic fibers like cotton, this bond is typically formed with the hydroxyl (-OH) groups of the cellulose polymer under alkaline conditions.[2][3] This covalent linkage is the reason for the high wash fastness properties of reactive dyes.[1][4] C.I. Reactive Orange 4 is a dichlorotriazine-type reactive dye, which is a common reactive group for cellulosic dyeing.[5]

The dyeing process with reactive dyes is typically an exhaust dyeing method performed in three main stages:

-

Exhaustion: In this initial phase, the dye is encouraged to move from the dyebath to the surface of the fiber. This is achieved by adding an electrolyte, most commonly sodium chloride (NaCl) or sodium sulfate (Glauber's salt).[5][6] The salt reduces the natural repulsion between the anionic dye molecules and the negatively charged surface of the cellulosic fiber in water, thereby promoting dye uptake.[6]

-

Fixation: After the dye has been exhausted onto the fiber, an alkali, such as sodium carbonate (soda ash) or sodium hydroxide, is added to the dyebath.[5][7] The alkali raises the pH of the dyebath (typically to 10.5-11.5), which catalyzes the reaction between the reactive group of the dye and the hydroxyl groups of the cellulose, forming a strong, permanent covalent bond.[2][8]

-

Wash-off (Soaping): Following fixation, a significant amount of dye remains on the fiber either unfixed or in a hydrolyzed state.[9] A competing reaction during the alkaline fixation step is the hydrolysis of the dye, where the dye reacts with water instead of the fiber.[2][10] This hydrolyzed dye has no affinity for the fiber and must be thoroughly washed off to achieve optimal wet fastness properties.[9][11] This is a critical step involving a series of rinses with cold and hot water, often with a detergent, to remove all unfixed dye.[5][12]

Key parameters such as temperature, salt concentration, alkali concentration, pH, liquor ratio (the ratio of the weight of the dyebath to the weight of the goods), and dyeing time must be carefully controlled to ensure reproducible and level dyeing results.[8][13][14]

Quantitative Data Summary

The following table summarizes the typical range of experimental parameters for dyeing cellulosic fibers with reactive dyes. The optimal conditions can vary depending on the specific shade desired (pale, medium, or dark).

| Parameter | Unit | Pale Shade | Medium Shade | Dark Shade | Reference |

| Reactive Dye | % owf* | 0.1 - 1.0 | 1.0 - 3.0 | 3.0 - 6.0 | [14] |

| Salt (NaCl or Na₂SO₄) | g/L | 20 - 40 | 40 - 70 | 70 - 100 | [8][13][14] |

| Alkali (Na₂CO₃) | g/L | 10 - 15 | 15 - 20 | 20 - 25 | [3][13][14] |

| Liquor Ratio | - | 1:10 - 1:20 | 1:10 - 1:15 | 1:8 - 1:10 | [14] |

| Dyeing Temperature | °C | 60 - 80 | 60 - 80 | 60 - 80 | [7][13][15] |

| Dyeing Time | minutes | 60 - 90 | 60 - 90 | 60 - 90 | [8][14] |

| Fixation pH | - | 10.5 - 11.5 | 10.5 - 11.5 | 10.5 - 11.5 | [2][8] |

*owf: on the weight of fabric

Experimental Protocol: Exhaust Dyeing of Cellulosic Fibers

This protocol describes a standard laboratory procedure for dyeing cellulosic fabric (e.g., cotton) with C.I. This compound using an exhaust method.

1. Materials and Reagents:

-

Cellulosic fabric (pre-scoured and bleached)

-

C.I. This compound

-

Sodium Chloride (NaCl) or Glauber's Salt (Na₂SO₄)

-

Sodium Carbonate (Na₂CO₃, Soda Ash)

-

Acetic Acid (for pH adjustment, if needed)

-

Non-ionic detergent

-

Distilled or deionized water

-

Laboratory dyeing machine (e.g., Mathis Labomat or similar) with stainless steel dyepots

-

Beakers, graduated cylinders, and a pH meter

2. Procedure:

2.1. Pre-treatment of Fabric:

-

Ensure the cellulosic fabric is thoroughly pre-washed (scoured and bleached) to remove any impurities like oils, waxes, and sizing agents.[16]

-

Cut the fabric to the desired weight and accurately record it.

-

Wet the fabric thoroughly with water before introducing it to the dyebath.

2.2. Dyebath Preparation and Dyeing:

-

Set the dyebath in a stainless steel pot with the required amount of water according to the chosen liquor ratio (e.g., 1:10).[14]

-

Adjust the initial pH of the dyebath to 6.5 - 7.0 if necessary.[7]

-

Prepare a stock solution of this compound by pasting the required amount of dye powder with a small amount of cold water and then dissolving it completely by adding warm water (~50°C).[7]

-

Add the dissolved dye solution to the dyebath.

-

Add the required amount of pre-dissolved salt (e.g., NaCl) to the dyebath.[7] This step is for dye exhaustion.

-

Introduce the pre-wetted fabric into the dyebath.

-

Start the dyeing machine and raise the temperature to the target dyeing temperature (e.g., 60°C).[15]

-

Run the machine at this temperature for 30 minutes to allow for the exhaustion of the dye onto the fabric.

-

After the exhaustion phase, add the pre-dissolved alkali (Sodium Carbonate) to the dyebath in portions over 10-15 minutes to initiate fixation.[7] This will raise the pH to the 10.5-11.5 range.

-

Continue the dyeing process for an additional 45-60 minutes at the set temperature for fixation.[8][14]

2.3. Post-treatment (Wash-off):

-

After dyeing, drop the dyebath and remove the fabric.

-

Rinse the dyed fabric thoroughly under cold running water until the water runs clear.[5][16]

-

Perform a hot rinse at 50-60°C.[12]

-

Prepare a soaping bath containing 1-2 g/L of a non-ionic detergent.[12]

-

Treat the fabric in the soaping bath at or near boiling temperature (95-100°C) for 10-15 minutes to remove all unfixed and hydrolyzed dye.[5]

-

Rinse the fabric again with warm water, followed by a final cold water rinse.[12]

-

Squeeze the excess water from the fabric and allow it to air dry at ambient temperature.[5]

Visualization

Caption: Workflow for the reactive dyeing of cellulosic fibers.

References

- 1. textilelearner.net [textilelearner.net]

- 2. irjet.net [irjet.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. researchgate.net [researchgate.net]

- 6. Effects of Salt Concentration on the Dyeing of Various Cotton Fabrics with Reactive Dyes [article.sapub.org]

- 7. Dyeing of Cotton Fabric with Reactive Dyes || Cotton Dyeing || Cotton Fabric || Reactive Dyes [textilesphere.com]

- 8. Influence of Process Parameters on Exhaustion, Fixation and Color Strength in Dyeing of Cellulose Fiber with Reactive Dye [gavinpublishers.com]

- 9. textileapex.com [textileapex.com]

- 10. Hydrolysis of Reactive dyes ~ Define Textile [definetextile.com]

- 11. Hydrolysis of reactive dyes - Cowintprinting.com [cowint.com]

- 12. ankitind.com [ankitind.com]

- 13. The Dyeing Process and the Environment: Enhanced Dye Fixation on Cellulosic Fabric Using Newly Synthesized Reactive Dye [pjoes.com]

- 14. scribd.com [scribd.com]

- 15. researchgate.net [researchgate.net]

- 16. organiccottonplus.com [organiccottonplus.com]

Application of Reactive Orange 4 in Textile Wastewater Degradation Studies

Application Note & Protocol

Introduction

Reactive Orange 4 (RO4) is a monoazo dichlorotriazinyl reactive dye known for its high reactivity and extensive use in the textile industry for dyeing cellulosic fibers like cotton.[1] However, a significant portion of these dyes, estimated to be between 10% and 40%, does not fix to the fibers during the dyeing process and is released into wastewater.[1] The complex aromatic structure of RO4 makes it resistant to conventional biological wastewater treatment methods, leading to persistent color in effluents and potential toxicity to aquatic life.[2][3][4] Consequently, the development of effective methods for the degradation of RO4 is a critical area of research in environmental science and textile wastewater management. This document provides an overview of various degradation techniques, summarizes key quantitative data, and offers detailed experimental protocols for studying the degradation of this compound.

Advanced Oxidation Processes (AOPs) are a prominent class of methods for treating recalcitrant organic pollutants like RO4.[4][5][6][7] These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents capable of breaking down complex dye molecules into simpler, less harmful compounds, and ultimately, to CO2, water, and inorganic salts.[6][7] Key AOPs for RO4 degradation include photocatalysis, Fenton and photo-Fenton processes, and ozonation.[4][5]

Data Presentation: Degradation of this compound

The following tables summarize the quantitative data from various studies on the degradation of this compound using different advanced oxidation processes and biological treatments.

Table 1: Photocatalytic Degradation of this compound

| Catalyst | Catalyst Dose (g/L) | Initial Dye Conc. (mg/L) | pH | Light Source | Decolorization Efficiency (%) | Reaction Time | Reference |

| TiO2 (Degussa P-25) | 1 | Not Specified | 10 | UV or Solar | >90 (in simulated dyebath) | 20 min | [1] |

| ZnO | 1 | 25 | 11 | UV | 92 | 7 min | [3] |

| TiO2 | 1 | 25 | Natural (6.63) | UV | 62 | 7 min | [3] |

| Ag-AgCl/BiOCl | Not Specified | Not Specified | Not Specified | Visible Light | 92 | 90 min | [8] |

Table 2: Fenton and Photo-Fenton Degradation of this compound

| Process | [Fe²⁺]₀ (mol·m⁻³) | [H₂O₂]₀ (mol·m⁻³) | pH | Light Source | Degradation Efficiency (%) | Reaction Time | Reference |

| Fenton | 0.18 | 0.06 | 3 | None | 84.56 | 20 min | [5] |

| Photo-Fenton | 0.18 | 0.06 | 3 | UV (λ = 254 nm) | 93.84 | 20 min | [5] |

| Fenton | 10 mg/L | 100 mg/L | 3 | None | 97.77 | 30 min | [5] |

| Photo-Fenton (UV-A) | 10 mg/L | 100 mg/L | 3 | UV-A | 98.78 | Not Specified | [5] |

Table 3: Ozonation-Based Degradation of Reactive Orange

| Process | Initial Dye Conc. (mg/L) | H₂O₂ Dosage | Decolorization Efficiency (%) | Contact Time | Reference |

| O₃/UV/H₂O₂ | 40 | Not Specified | 99.6 | 60 min | [4] |

Table 4: Electrochemical and Biological Degradation of Reactive Dyes

| Method | Organism/Electrode | Key Conditions | Decolorization Efficiency (%) | Time | Reference |

| Electrochemical | Stainless Steel Electrode | Undivided cell, 250 mA·cm⁻², NaCl electrolyte | Fastest decolorization | Not Specified | [2] |

| Biodegradation | Bacterial Consortium ETL-A | Static, 35°C, with Glucose & Yeast Extract | 93 | 30 h | [9] |

| Biodegradation | Activated Sludge | With Yeast Extract | 98 | 24 h | [10] |

| Biodegradation | Nocardiopsis sp. | pH 8, 35°C, 3% salt, 50 mg/L dye | >85 | 24 h | [11][12] |

Experimental Protocols

1. Protocol for Photocatalytic Degradation of this compound using ZnO

This protocol is based on the study by Pare et al., which demonstrated high efficiency for RO4 degradation.[3]

a. Materials and Reagents:

-

This compound dye

-

Zinc Oxide (ZnO) nanopowder

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Photoreactor with a UV light source

-

Magnetic stirrer

-

UV-Vis Spectrophotometer

-

pH meter

b. Experimental Procedure:

-

Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water. From this, prepare a 25 mg/L working solution.

-

Photocatalytic Reaction:

-

Take a specific volume of the 25 mg/L RO4 solution (e.g., 100 mL) in a beaker or the photoreactor vessel.

-

Adjust the pH of the solution to 11 using HCl or NaOH.[3]

-

Add the ZnO catalyst at a loading of 1 g/L.[3]

-

Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.

-

Turn on the UV lamp to initiate the photocatalytic reaction.

-

-

Sample Analysis:

-

Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 1, 2, 3, 5, 7 minutes).

-

Centrifuge or filter the aliquots to remove the catalyst particles.

-

Measure the absorbance of the supernatant at the maximum wavelength (λmax) of RO4 using a UV-Vis spectrophotometer.

-

-

Calculation of Decolorization:

-

Calculate the percentage of decolorization using the formula: % Decolorization = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

2. Protocol for Photo-Fenton Degradation of this compound

This protocol is derived from the findings of a study on Fenton and photo-Fenton oxidation of RO4.[5]

a. Materials and Reagents:

-

This compound dye

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (H₂O₂, 30% w/v)

-

Sulfuric Acid (H₂SO₄) and Sodium Hydroxide (NaOH) for pH adjustment

-

Deionized water

-

Photoreactor with a UV lamp (e.g., 254 nm)

-

Magnetic stirrer

-

UV-Vis Spectrophotometer

-

pH meter

b. Experimental Procedure:

-

Preparation of Dye Solution: Prepare a working solution of this compound at the desired concentration (e.g., 100 mg/L) in deionized water.

-

Photo-Fenton Reaction:

-

Place a known volume of the dye solution into the photoreactor.

-

Adjust the pH of the solution to 3 using H₂SO₄ or NaOH.[5]

-

Add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.18 mol·m⁻³ or 10 mg/L).[5] Stir until dissolved.

-

Turn on the UV lamp.

-

Add the specified amount of H₂O₂ (e.g., 0.06 mol·m⁻³ or 100 mg/L) to start the reaction.[5]

-

-

Sample Analysis:

-

Collect samples at predetermined time intervals (e.g., 0, 5, 10, 15, 20, 30 minutes).

-

Immediately quench the reaction in the collected samples by adding a strong base (like NaOH) to raise the pH and precipitate the iron, or by adding a substance like sodium sulfite.

-

Centrifuge the samples to remove precipitated iron hydroxides.

-

Measure the absorbance of the supernatant at the λmax of RO4.

-

-

Calculation of Degradation:

-

Calculate the percentage of degradation as described in the photocatalysis protocol.

-

3. Protocol for Biodegradation of this compound using a Bacterial Consortium

This protocol is based on the study of microbial degradation of Reactive Orange M2R by a bacterial consortium.[9]

a. Materials and Reagents:

-

This compound dye

-

Bacterial consortium capable of degrading azo dyes (e.g., isolated from textile effluent contaminated sites).[9]

-

Nutrient broth or a suitable growth medium containing glucose and yeast extract as co-substrates.[9]

-

Incubator

-

Shaker (optional, for aerobic conditions, though static conditions were used in the reference study)

-

UV-Vis Spectrophotometer

-

Centrifuge

b. Experimental Procedure:

-

Inoculum Preparation: Grow the bacterial consortium in a suitable nutrient broth until a desired cell density is reached.

-

Biodegradation Assay:

-

Sample Analysis:

-

Withdraw samples at regular intervals (e.g., 0, 6, 12, 24, 30 hours).

-

Centrifuge the samples to pellet the bacterial cells.

-

Measure the absorbance of the supernatant at the λmax of RO4.

-

-

Confirmation of Degradation:

-

To confirm that the decolorization is due to degradation and not just adsorption, further analysis of the metabolites can be performed using techniques like HPLC and FTIR.[9]

-

Visualizations

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. ifatcc.org [ifatcc.org]

- 3. d-nb.info [d-nb.info]

- 4. ijersonline.org [ijersonline.org]

- 5. researchgate.net [researchgate.net]

- 6. Advanced Oxidation Processes - Definition | AWC [membranechemicals.com]

- 7. Advanced oxidation process - Wikipedia [en.wikipedia.org]

- 8. Superior photocatalytic degradation of Reactive Orange 16 by Ag–AgCl/BiOCl nanocomposites under visible light - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. ijsr.net [ijsr.net]

- 11. Biodecolorization and Biodegradation of Azo Dye Reactive Orange-16 by Marine Nocardiopsis sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biodecolorization and Biodegradation of Azo Dye Reactive Orange-16 by Marine Nocardiopsis sp. [ijbiotech.com]

Application Notes and Protocols for the Electrochemical Degradation of Reactive Orange 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 4 (RO4) is a widely used azo dye in the textile industry, known for its vibrant color and strong fixation to fibers. However, its complex aromatic structure makes it resistant to conventional wastewater treatment methods, posing a significant environmental concern. Electrochemical degradation offers a promising and effective alternative for the complete mineralization of RO4 into less harmful substances. This document provides detailed application notes and protocols for the experimental setup and procedure for the electrochemical degradation of this compound.

The fundamental principle of electrochemical degradation involves the generation of highly reactive hydroxyl radicals (•OH) and other oxidizing species at the anode surface, which then attack and break down the complex dye molecule. The process can be divided into direct oxidation, occurring at the anode surface, and indirect oxidation, where mediators generated in the bulk solution facilitate degradation.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments involved in the electrochemical degradation of this compound.

Materials and Reagents

-

Dye: this compound (C.I. This compound)

-

Supporting Electrolytes: Sodium sulfate (Na₂SO₄), Sodium chloride (NaCl)

-

pH Adjustment: Sulfuric acid (H₂SO₄), Sodium hydroxide (NaOH)

-

Electrodes:

-

Anode: Stainless steel, Graphite, Boron-Doped Diamond (BDD), or Dimensionally Stable Anodes (DSA) like Ti/IrO₂ or Ti/RuO₂.

-

Cathode: Stainless steel, Graphite, or Platinum.

-

-

Electrolytic Cell: A 100-500 mL undivided or divided glass beaker or a purpose-built electrochemical reactor. A divided cell utilizes a membrane (e.g., cationic membrane) to separate the anode and cathode compartments.

-

Power Supply: A DC power supply capable of operating in galvanostatic (constant current) or potentiostatic (constant potential) mode.

-

Analytical Instruments:

-

UV-Visible Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC)

-

Total Organic Carbon (TOC) Analyzer

-

Chemical Oxygen Demand (COD) Vials and Reactor

-

pH meter

-

Preparation of the Working Solution

-

Prepare a stock solution of this compound (e.g., 1000 mg/L) by dissolving a known weight of the dye in deionized water.

-

Prepare the working solution by diluting the stock solution to the desired initial concentration (e.g., 50-200 mg/L) in the chosen supporting electrolyte solution (e.g., 0.1 M Na₂SO₄ or 0.2 M NaCl)[1][2].

-

Adjust the initial pH of the working solution to the desired value using H₂SO₄ or NaOH.

Electrochemical Degradation Procedure

-

Cell Assembly:

-

Place a known volume of the prepared working solution into the electrolytic cell.

-

Position the anode and cathode in the solution, ensuring they are parallel and at a fixed distance from each other.

-

If using a divided cell, ensure the membrane properly separates the anolyte and catholyte.

-

-

Electrolysis:

-

Connect the electrodes to the DC power supply.

-

Set the desired operating conditions, such as constant current density (e.g., 10-50 mA/cm²) or a fixed voltage (e.g., 10 V)[1][2].

-

Begin the electrolysis and start a timer.

-

Continuously stir the solution using a magnetic stirrer to ensure mass transport of the dye molecules to the electrode surface[2].

-

-

Sampling:

-

Withdraw aliquots of the solution at regular time intervals (e.g., 0, 10, 20, 30, 60, 90, 120 minutes) for analysis[2].

-

If necessary, centrifuge or filter the samples to remove any suspended particles before analysis.

-

Analytical Methods

-

Decolorization Efficiency:

-

Measure the absorbance of the samples at the maximum wavelength (λmax) of this compound (around 493 nm) using a UV-Visible spectrophotometer[2].

-

Calculate the decolorization efficiency using the following formula: Decolorization Efficiency (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

-

-

Mineralization Efficiency:

-

Measure the Total Organic Carbon (TOC) or Chemical Oxygen Demand (COD) of the samples to assess the extent of mineralization[1].

-

Calculate the mineralization efficiency using a similar formula to the decolorization efficiency, substituting absorbance with TOC or COD values.

-

-

Degradation Product Analysis:

Data Presentation

The following tables summarize typical quantitative data obtained during the electrochemical degradation of azo dyes.

Table 1: Effect of Operating Parameters on Decolorization Efficiency of Azo Dyes

| Parameter | Range Studied | Optimal Condition | Effect on Efficiency | Reference |

| Current Density | 10 - 50 mA/cm² | 30 mA/cm² | Increases with current density up to an optimal point, then may decrease due to side reactions. | [3] |

| Initial pH | 3 - 11 | Acidic (pH 3) | Generally higher in acidic conditions for direct oxidation. | [4] |

| Electrolyte Conc. | 0.05 - 0.5 M | 0.2 M NaCl | Higher concentration can increase conductivity and indirect oxidation via chlorine species. | [2] |

| Initial Dye Conc. | 50 - 200 mg/L | Lower concentrations | Higher initial concentrations may lead to lower percentage removal over the same time period. | [4] |

Table 2: Comparison of Different Electrode Materials for Azo Dye Degradation

| Anode Material | Typical Decolorization Efficiency (%) | Advantages | Disadvantages | Reference |

| Stainless Steel | 60 - 80 | Low cost, readily available. | Lower efficiency, potential for metal ion leaching. | [1] |

| Graphite | 70 - 90 | Relatively inexpensive, good conductivity. | Can be prone to degradation over time. | [4] |

| Ti/IrO₂ (DSA) | > 95 | High efficiency, stable. | Higher cost. | [3] |

| BDD | > 98 | Highest oxygen evolution potential, very high efficiency. | Very expensive. | N/A |

| Charcoal-based composite | up to 98.5 (for RO16) | Low cost, prepared from waste materials. | Lower mechanical stability. | [2] |

Visualizations

Caption: Experimental workflow for electrochemical degradation of this compound.

Caption: Simplified degradation pathway of this compound.

References

Application Notes and Protocols for Covalent Labeling of Proteins with Reactive Orange 4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Orange 4 is a versatile azo dye that can be employed for the covalent labeling of proteins and other biomolecules. Its utility in biological research stems from the presence of a dichlorotriazine (DCT) reactive group. This moiety readily participates in a nucleophilic substitution reaction with the primary amino groups of proteins, predominantly the ε-amino group of lysine residues and the N-terminal α-amino group. This reaction forms a stable, covalent bond between the dye and the protein, making it an effective tool for protein tracking, quantification, and localization studies.

The labeling reaction is pH-dependent, with optimal conditions typically in the slightly alkaline range (pH 8.0-9.5) to ensure the deprotonation of the target amine groups, thereby enhancing their nucleophilicity. The resulting brightly colored and fluorescent protein-dye conjugate can be detected and quantified using spectrophotometry or fluorescence imaging techniques.

Quantitative Data Summary

The following tables provide key information regarding this compound and recommended starting conditions for protein labeling experiments.

Table 1: Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [1] |

| CAS Number | 12225-82-0 | [1][2] |

| Molecular Formula | C₂₄H₁₃Cl₂N₆Na₃O₁₀S₃ | [1] |

| Molecular Weight | 781.47 g/mol | [1] |

| Reactive Group | Dichlorotriazine (DCT) | Inferred from synthesis |

| Reactivity | Primary Amines (e.g., Lysine) | General for DCT dyes |

| Absorption Max (λmax) | ~506 nm (in water) | [3] |

| Molar Extinction Coefficient (ε) | ~25,000 M⁻¹cm⁻¹ (Estimated)* | N/A |

*The molar extinction coefficient is an estimate for a typical orange azo dye and should be determined experimentally for precise quantification.

Table 2: Recommended Reaction Conditions for Protein Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |

| Dye:Protein Molar Ratio | 10:1 to 40:1 | This should be optimized for each specific protein. |

| Reaction Buffer | 50-100 mM Sodium Bicarbonate or Sodium Borate | Must be free of primary amines (e.g., Tris). |

| Reaction pH | 8.5 - 9.5 | Critical for deprotonation of lysine residues. |

| Reaction Temperature | Room Temperature (20-25°C) | |

| Incubation Time | 1 - 2 hours | Longer times may be needed but can increase non-specific labeling. |

Experimental Protocols

Protein Preparation

-

Buffer Exchange: Ensure the protein of interest is in an amine-free buffer, such as 50 mM sodium bicarbonate or sodium borate at pH 8.5. Buffers containing primary amines like Tris or glycine are not suitable as they will compete with the protein for reaction with the dye. If necessary, perform buffer exchange using dialysis or a desalting column.

-

Concentration Adjustment: Adjust the protein concentration to be within the range of 1-10 mg/mL. Protein concentrations below 1 mg/mL may result in lower labeling efficiency.

Preparation of this compound Stock Solution

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mg/mL stock solution of this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Vortex the solution until the dye is completely dissolved. This stock solution should be prepared fresh immediately before use, as the reactive group is susceptible to hydrolysis.

Protein Labeling Reaction

-

While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution. The volume to be added depends on the desired dye-to-protein molar ratio.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

(Optional) To quench the reaction, add a final concentration of 50-100 mM Tris or glycine and incubate for an additional 15-30 minutes.

Purification of the Labeled Protein

-

Separate the protein-dye conjugate from unreacted dye and reaction byproducts. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column) or extensive dialysis against an appropriate buffer (e.g., PBS).

-

Monitor the fractions from the column. The labeled protein will appear as a colored band that separates from the smaller, unreacted dye molecules.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.

-

Measure the absorbance of the purified protein-dye conjugate at 280 nm (A₂₈₀) and at the absorption maximum of this compound (~506 nm, A₅₀₆).

-

Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₀₆ × CF)] / ε_protein

-

CF is the correction factor = A₂₈₀ of the free dye / A₅₀₆ of the free dye. (This should be determined experimentally for this compound, a typical value for similar dyes is ~0.1-0.3).

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

-

-

Calculate the concentration of the dye:

-

Dye Concentration (M) = A₅₀₆ / ε_dye

-

ε_dye is the molar extinction coefficient of this compound at 506 nm (~25,000 M⁻¹cm⁻¹).

-

-

-

Calculate the DOL:

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Table 3: Example Data for Degree of Labeling (DOL) Calculation

| Parameter | Example Value |

| A₂₈₀ of Conjugate | 1.2 |

| A₅₀₆ of Conjugate | 0.8 |

| ε_protein (e.g., IgG) | 210,000 M⁻¹cm⁻¹ |

| ε_dye (this compound) | 25,000 M⁻¹cm⁻¹ |

| Correction Factor (CF) | 0.2 (assumed) |

| Calculated Protein Conc. | 4.95 x 10⁻⁶ M |

| Calculated Dye Conc. | 3.2 x 10⁻⁵ M |

| Calculated DOL | ~6.5 |

Visualizations

Caption: Experimental workflow for covalent labeling of proteins.

Caption: Reaction of this compound with a protein amino group.

References

Application Notes and Protocols for the Photocatalytic Degradation of C.I. Acid Red 18260 using TiO2 Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye C.I. Acid Red 18260 using titanium dioxide (TiO2) nanoparticles. This process is a promising advanced oxidation technology for the remediation of dye-polluted wastewater.

Introduction

Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, represent a significant class of synthetic colorants used in various industries, including textiles, printing, and cosmetics. Their complex aromatic structures make them resistant to conventional wastewater treatment methods. Photocatalysis using semiconductor materials like TiO2 has emerged as an effective technique for the complete mineralization of these recalcitrant organic pollutants into less harmful substances such as CO2, water, and inorganic ions.[1]